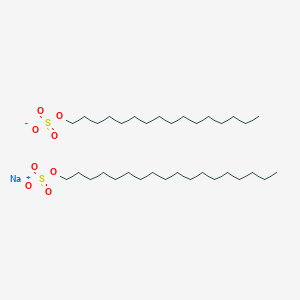
5-amino-2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle.
Molecular Structure Analysis
The molecular structure of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile consists of a pyrrole ring attached to a benzene ring via a carbon-nitrogen bond . The molecule has a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 triple bond, and 11 aromatic bonds .Physical And Chemical Properties Analysis
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile has an average mass of 183.209 Da and a monoisotopic mass of 183.079651 Da .Scientific Research Applications
Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds with structural similarities to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. For instance, Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which may have potential applications in medicinal chemistry (Petrova et al., 2023).
Receptor Antagonists : Some derivatives have been identified as potent receptor antagonists. For example, Tehrani et al. (2005) discovered that 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile is a highly potent and selective mGlu5 receptor antagonist, which could be significant in treating neurological disorders (Tehrani et al., 2005).
Antibacterial and Antifungal Activity : Some derivatives have shown promising antibacterial and antifungal activities. For instance, Elgemeie et al. (2017) synthesized novel pyridones that demonstrated significant antimicrobial properties (Elgemeie et al., 2017). Additionally, Joshi et al. (2008) found that new 4-pyrrol-1-yl benzoic acid hydrazide analogs displayed potential antibacterial and antitubercular activities (Joshi et al., 2008).
Potential in Cancer Treatment : Some studies have focused on the synthesis of compounds with potential anti-cancer properties. For instance, Diana et al. (2011) synthesized a new ring system, pyrrolizino[2,3-b]indol-4(5H)-one, showing promise as a selective anti-cancer agent (Diana et al., 2011).
Fluorescence Applications : Bohnwagner et al. (2017) studied the fluorescence properties of a donor-acceptor compound related to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, finding it to exhibit red-shifted fluorescence, which could have implications in material sciences (Bohnwagner et al., 2017).
properties
IUPAC Name |
5-amino-2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMUMLCWGQEGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383948 | |
| Record name | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
106981-51-5 | |
| Record name | 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)



![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)

